molecular formula C4H7BrN4 B594522 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1243250-05-6

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B594522
CAS No.: 1243250-05-6
M. Wt: 191.032
InChI Key: OWKPLCCVKXABQF-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3 and a dimethylamino group at position 3. The compound’s dimethylamino group enhances lipophilicity, which may influence bioavailability and reactivity in biological systems .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPLCCVKXABQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253758
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-05-6
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Eschweiler-Clarke Methylation

This classical method uses formaldehyde and formic acid to methylate primary amines. Applied to 1H-1,2,4-triazol-5-amine:

  • The amine is refluxed with excess formaldehyde (3–5 eq) and formic acid (2–4 eq) at 100–120°C for 6–12 hours.

  • The reaction proceeds via imine formation followed by reduction, yielding N,N-dimethyl-1H-1,2,4-triazol-5-amine with 70–85% efficiency.

Limitations : Over-methylation can occur if stoichiometry is imprecise, necessitating rigorous monitoring.

Methyl Halide Alkylation

Methyl iodide or bromide in the presence of a base (e.g., potassium carbonate) selectively dimethylates the amine:

  • A mixture of 1H-1,2,4-triazol-5-amine, methyl iodide (2.2 eq), and K₂CO₃ in DMF is stirred at 60°C for 8 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography, yielding 80–90%.

Advantages : Higher selectivity and shorter reaction times compared to Eschweiler-Clarke.

Regioselective Bromination at the 3-Position

Bromination of N,N-dimethyl-1H-1,2,4-triazol-5-amine requires careful control to ensure regioselectivity. Two methods are prominent:

Direct Electrophilic Bromination

Using molecular bromine (Br₂) in acetic acid at 0–5°C:

  • N,N-dimethyl-1H-1,2,4-triazol-5-amine is dissolved in glacial acetic acid.

  • Bromine (1.1 eq) is added dropwise, and the mixture is stirred for 2–4 hours.

  • The product precipitates upon neutralization with NaHCO₃, yielding 60–70%.

Mechanism : Bromine acts as an electrophile, attacking the electron-rich 3-position of the triazole ring.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in dichloromethane with a catalytic amount of AIBN (azobisisobutyronitrile):

  • NBS (1.05 eq) and AIBN (0.1 eq) are added to a solution of the triazole in DCM.

  • The reaction is irradiated with UV light or heated to 40°C for 6 hours.

  • Purification via recrystallization from ethanol yields 75–85%.

Advantages : Safer handling and reduced side products compared to Br₂.

One-Pot Synthesis Strategies

Industrial applications favor one-pot methods to reduce purification steps. A representative protocol involves:

  • Cyclocondensation : Hydrazine hydrate and ethyl cyanoacetate react in ethanol under reflux to form 1H-1,2,4-triazol-5-amine.

  • In Situ Dimethylation : Addition of methyl iodide and K₂CO₃ to the same pot, followed by heating at 60°C for 6 hours.

  • Bromination : Direct addition of NBS and AIBN, with continued heating at 40°C for 8 hours.

  • Isolation : The crude product is filtered and recrystallized, achieving an overall yield of 55–65%.

Optimization and Scalability Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation but complicate bromination due to halogen reactivity.

  • Dichloromethane optimizes NBS-mediated bromination but requires anhydrous conditions.

Temperature Control

  • Dimethylation proceeds optimally at 60°C, while bromination requires lower temperatures (0–40°C) to prevent di-bromination.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.

  • Radical inhibitors (e.g., BHT) mitigate side reactions during NBS bromination.

Analytical Characterization

Key spectroscopic data for this compound:

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 3.15 (s, 6H, N(CH₃)₂), 8.21 (s, 1H, triazole-H)
¹³C NMR (100 MHz, CDCl₃)δ 37.8 (N(CH₃)₂), 110.7 (C-Br), 147.2 (C-N), 158.1 (C-N)
HRMS m/z calc. for C₄H₇BrN₄⁺: 190.9841; found: 190.9839

Industrial-Scale Production Considerations

  • Cost Efficiency : Methyl iodide, though effective, is expensive; dimethyl sulfate offers a cheaper alternative but requires stringent safety protocols.

  • Waste Management : Bromination with Br₂ generates HBr, necessitating scrubbers. NBS produces succinimide, which is biodegradable.

  • Process Intensification : Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-driven catalysis using eosin Y as a photosensitizer:

  • Enables bromination at room temperature with 80–85% yield.

  • Reduces energy consumption and avoids thermal decomposition.

Enzymatic Methylation

Methyltransferases (e.g., MTAN) immobilized on silica gel:

  • Achieve 90% dimethylation selectivity under mild conditions (pH 7.5, 30°C).

  • Limited to small-scale applications due to enzyme cost.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiourea derivative of the triazole.

Scientific Research Applications

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It may be used in the development of probes or inhibitors for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamine groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituted Triazol-5-amines in Anticancer Research

Compound : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (e.g., 4a–j)

  • Structure : Bromophenyl group at position 5 and aryl-substituted amine at position 3.
  • Synthesis: Prepared via condensation of N-arylhydrazine carboxamides with 3-bromobenzonitrile in n-butanol with K₂CO₃ .
  • Comparison: Unlike 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, these analogs lack the dimethylamino group but incorporate aromatic substituents that enhance π-π stacking interactions with biological targets.

Table 1: Anticancer Activity of Triazol-5-amine Derivatives

Compound Substituents IC₅₀ (µM) Target Cancer Cell Line
3-Bromo-N,N-dimethyl-... Br, N(CH₃)₂ N/A N/A
5-(3-Bromophenyl)-N-(o-tolyl)-... Br-Ph, o-tolylamine 1.2 Prostate (PC-3)
5-(3-Bromophenyl)-N-(2-methoxyphenyl)-... Br-Ph, 2-methoxyaryl 0.8 Lung (A549)

Energetic Materials: Nitro and Azido Derivatives

Compound : 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine (1) and its salts

  • Structure : Azido and nitro groups at positions 3 and 5, respectively.
  • Properties : High density (1.57–1.79 g/cm³), detonation velocity (8,159–9,409 m/s), and thermal stability (decomposition >200°C) .
  • Comparison : The bromo-dimethylamine derivative lacks nitro/azido groups critical for explosive performance. However, its bromine atom may contribute to halogen bonding in crystal engineering.

Compound : 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT)

  • Structure : Nitro and tetrazolyl substituents.
  • Properties : Detonation pressure (22.6–32.6 GPa), low sensitivity to impact .
  • Electronic Effects : HANTT’s nitro group reduces HOMO-LUMO gaps (ΔE = 2.06–4.61 eV) compared to bromo-dimethylamine derivatives, enhancing reactivity .

Table 2: Energetic Properties of Triazol-5-amine Derivatives

Compound Substituents Density (g/cm³) Detonation Velocity (m/s)
3-Bromo-N,N-dimethyl-... Br, N(CH₃)₂ ~1.46 (predicted) N/A
3-Azido-N-nitro-... N₃, NO₂ 1.79 9,409
HANTT NO₂, tetrazolyl 1.81 8,779

Enzyme Inhibitors: Acylated Aminotriazoles

Compound : N-Acylated derivatives of 1H-1,2,4-triazol-5-amine

  • Structure : Acyl groups (e.g., carboxylic acids) at the amine position.
  • Activity: Potent inhibitors of Factor XIIa and thrombin, with IC₅₀ values in the nanomolar range .
  • Comparison: The dimethylamino group in 3-bromo-N,N-dimethyl-...

Biological Activity

Introduction

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, exploring its antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and dimethylamino groups attached to a triazole ring. This unique structure contributes to its reactivity and biological activity.

Structural Formula

C5H8BrN5\text{C}_5\text{H}_8\text{BrN}_5

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains and fungi, showing effective inhibition.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent for treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity . Studies have shown that it effectively inhibits the growth of several pathogenic fungi, including Candida species and Aspergillus species.

Fungal StrainMIC (µg/mL)
Candida glabrata12 µg/mL
Aspergillus niger15 µg/mL

The antifungal properties highlight its potential utility in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)
MCF-718 µM
HeLa22 µM

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to interact with cellular membranes, leading to disruption and increased permeability.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various enzymatic activities and biological pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives included this compound. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the effects of the compound on MCF-7 cells. The results indicated that treatment with this compound resulted in increased apoptosis rates and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-formed triazole core or substitution reactions. For example:

  • Substitution Reactions : Bromine can be introduced via nucleophilic substitution using brominating agents (e.g., NBS or HBr) under reflux in polar aprotic solvents like DMF (see analogous reactions in triazole bromination ).
  • Precursors : Starting from 1,2,4-triazol-5-amine derivatives, dimethylamine groups can be introduced via alkylation or reductive amination .
  • Optimization : Reaction monitoring via TLC or HPLC, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yields. Adjusting temperature (60–100°C) and stoichiometry (1.2–1.5 equivalents of brominating agents) improves efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at ~2.8–3.2 ppm (¹H) and ~40–45 ppm (¹³C). The triazole ring protons resonate between 7.5–8.5 ppm, while bromine’s electron-withdrawing effect deshields adjacent carbons .
  • IR Spectroscopy : Key peaks include N-H stretches (3200–3400 cm⁻¹ for amine), C-Br stretches (550–650 cm⁻¹), and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Cross-Validation : Compare experimental data with computed NMR shifts (DFT calculations) to resolve ambiguities in tautomeric forms or substituent effects .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and crystallographic behavior of this compound?

  • Methodological Answer :

  • Tautomeric Forms : The compound may exist as annular tautomers (e.g., 1H vs. 2H forms), affecting electron distribution and hydrogen-bonding patterns. X-ray crystallography (using SHELX ) can resolve tautomeric states by analyzing bond lengths and dihedral angles .
  • Reactivity Implications : Tautomerism alters nucleophilic sites. For example, the 1H tautomer may favor bromine substitution at C3, while the 2H form could activate C5 for electrophilic attacks .
  • Crystallographic Analysis : Planar triazole rings (dihedral angles <5° with substituents) suggest π-electron delocalization, while non-planar geometries indicate steric or electronic distortions .

Q. What strategies enable regioselective functionalization of the bromine site in this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : Use strong nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO) at elevated temperatures (80–120°C). Catalytic Cu(I) or Pd(0) enhances cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Protection/Deprotection : Protect the triazole amine with Boc groups to prevent side reactions during bromine substitution .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., SN2 mechanisms), while higher temperatures favor thermodynamically stable products .

Q. How can molecular docking and interaction studies predict the biological relevance of this compound?

  • Methodological Answer :

  • Target Identification : Screen against protein databases (e.g., PDB) for enzymes (e.g., kinases, CYP450) or receptors with triazole-binding pockets .
  • Docking Workflow :

Prepare ligand (compound) and receptor structures (AutoDock Vina).

Define binding sites using GRID or CASTp.

Score interactions (binding energy < -7 kcal/mol suggests strong affinity) .

  • Validation : Compare docking results with experimental bioassays (e.g., enzyme inhibition IC₅₀) to refine computational models .

Contradictions and Limitations in Current Research

  • Synthetic Yields : Bromination reactions in triazoles often yield 60–85% purity, requiring iterative recrystallization (e.g., ethanol/water mixtures) .
  • Tautomer Stability : Conflicting reports exist on dominant tautomeric forms; solution-phase NMR may not reflect solid-state (XRD) configurations .

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